N-[1-(3-bromophenyl)ethyl]propanamide
Description
N-[1-(3-Bromophenyl)ethyl]propanamide is a propanamide derivative featuring a 3-bromophenyl-substituted ethyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₃BrNO, with a molecular weight of 255.14 g/mol.
Properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJJELNCBDXPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Propanamides
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide
- Molecular Formula : C₁₂H₁₆ClN₂O
- Molecular Weight : 239.5 g/mol
- Key Differences : Chlorine replaces bromine at the phenyl ring. Chlorine’s lower atomic weight (35.5 vs. 80) reduces molecular weight and slightly decreases lipophilicity (logP ~1.8 vs. ~2.5 for bromine). The electronic effect (Cl is more electronegative) may alter binding affinity in receptor interactions .
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (Parachlorofentanyl)
- Molecular Formula : C₂₂H₂₆ClN₂O
- Molecular Weight : 385.9 g/mol
- Key Differences : Incorporates a piperidine ring and 4-chlorophenyl group. The piperidine moiety enhances opioid receptor binding, making it a potent synthetic opioid (regulated under Schedule I). The para-chloro substitution versus meta-bromo alters steric hindrance and receptor interaction .
N-(4-Fluorophenyl)-N-[1-(2-phenethyl)-4-piperidinyl]propanamide (Para-fluorofentanyl)
Fentanyl Analogs with Propanamide Backbones
3-Methylfentanyl
- Molecular Formula : C₂₃H₂₉N₂O
- Molecular Weight : 353.5 g/mol
- Key Differences : A methyl group on the piperidine ring and phenylpropanamide structure enhance potency (~10× morphine). The absence of a halogen reduces molecular weight but maintains high receptor affinity .
Thiofentanyl
Non-Opioid Propanamide Derivatives
3-(Benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide
- Molecular Formula : C₁₇H₁₆BrN₅O
- Molecular Weight : 409.3 g/mol
- The para-bromo substitution vs. meta-bromo in the target compound affects spatial orientation .
N-((R)-1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
Structural and Functional Analysis Table
Critical Insights
Pharmacological Implications: Piperidine-containing analogs (e.g., fentanyls) exhibit potent opioid activity due to mu-receptor affinity, while non-piperidine derivatives (e.g., target compound) lack documented opioid effects.
Regulatory Landscape : Structural resemblance to Schedule I opioids highlights the need for vigilance in forensic and pharmaceutical contexts .
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